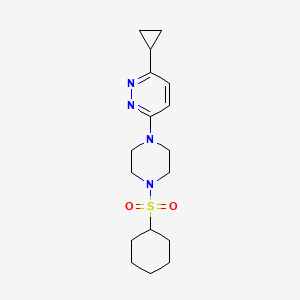

3-(4-(Cyclohexylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(4-(Cyclohexylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine” is a complex organic molecule that contains a piperazine ring and a pyridazine ring. Piperazine rings are common in many pharmaceutical drugs . The cyclohexylsulfonyl group could potentially increase the lipophilicity of the compound, which might enhance its ability to cross biological membranes.

Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present. Piperazine rings can participate in various reactions, including substitutions, oxidations, and reductions .Scientific Research Applications

Antitumor Activity

Compounds with the cinnoline nucleus, such as “3-(4-(Cyclohexylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine”, have shown potential in antitumor activity. The structural framework of these compounds allows for interaction with biological targets that can inhibit tumor growth and proliferation .

Antibacterial Applications

The piperazine moiety within this compound’s structure contributes to its antibacterial properties. It has been observed that such derivatives can be effective against a range of bacterial strains, making them valuable in the development of new antibacterial agents .

Antifungal Uses

Similar to their antibacterial capabilities, these compounds also exhibit antifungal activity. This makes them useful in the study of fungal infections and the development of antifungal drugs .

Anti-inflammatory Properties

The compound’s ability to modulate inflammatory responses is another area of interest. Its application in reducing inflammation can be explored for various medical conditions where inflammation is a key concern .

Pharmacological Profiles in Agrochemicals

The diverse pharmacological profiles of these compounds extend to their use as agrochemicals. They can be utilized in agricultural settings to protect crops from microbial infections and diseases .

Sedative and Anesthetizing Effects

In pharmacology, the sedative and anesthetizing effects of such compounds are of significant interest. They can be studied for their potential use in creating safer and more effective anesthetics .

Antithrombocytic and Antituberculosis Potential

The compound’s potential to act as an antithrombocytic agent, preventing blood clots, and its possible application in combating tuberculosis, are two additional areas that warrant further research .

Mechanism of Action

Target of Action

Similar compounds with piperazine moieties have been reported to exhibit a wide range of biological activities . For instance, they can act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Mode of Action

For instance, some piperazine derivatives act as dopamine and serotonin antagonists , which means they bind to dopamine and serotonin receptors and block their activity.

Biochemical Pathways

Similar compounds have been reported to inhibit acetylcholinesterase (ache) and aβ 1-42 aggregation , which are key biochemical pathways involved in Alzheimer’s disease.

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .

Result of Action

Similar compounds have been reported to exhibit cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection, and cognition-enhancing properties .

properties

IUPAC Name |

3-(4-cyclohexylsulfonylpiperazin-1-yl)-6-cyclopropylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O2S/c22-24(23,15-4-2-1-3-5-15)21-12-10-20(11-13-21)17-9-8-16(18-19-17)14-6-7-14/h8-9,14-15H,1-7,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZVDEWMACSZFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(Cyclohexylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(Cyclohexylmethyl)-6-[(3S)-3-methylmorpholin-4-yl]benzimidazol-2-yl]-3-methyl-1,2-benzoxazole](/img/structure/B2933150.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-dichlorobenzamide](/img/structure/B2933152.png)

![Ethyl 2-amino-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B2933153.png)

![4-[[1-(4-Fluoro-2-methylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2933158.png)

![2,6-difluoro-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2933163.png)

![2-methyl-N-(1-(thiazol-2-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2933165.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B2933167.png)